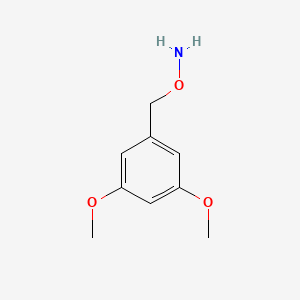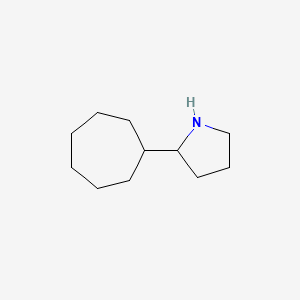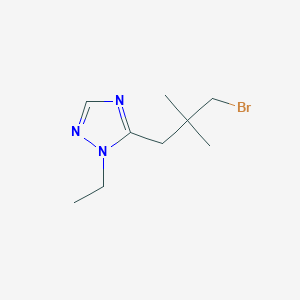![molecular formula C11H13NO4 B13598013 (S)-Methyl 3-amino-2-(benzo[D][1,3]dioxol-5-YL)propanoate](/img/structure/B13598013.png)
(S)-Methyl 3-amino-2-(benzo[D][1,3]dioxol-5-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2-(1,3-dioxaindan-5-yl)propanoate is a chemical compound with the molecular formula C12H15NO4 It is a derivative of propanoate, featuring an amino group and a 1,3-dioxaindan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(1,3-dioxaindan-5-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a 1,3-dioxaindan derivative with an amino acid ester. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(1,3-dioxaindan-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted propanoate derivatives .
Scientific Research Applications
Methyl 3-amino-2-(1,3-dioxaindan-5-yl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-amino-2-(1,3-dioxaindan-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the 1,3-dioxaindan moiety may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-(1,3-benzodioxol-5-yl)propanoate: Similar structure but with a benzodioxol moiety instead of a dioxaindan.
Methyl 3-amino-2-(1,3-dioxolane-4-yl)propanoate: Features a dioxolane ring instead of a dioxaindan.
Uniqueness
Methyl 3-amino-2-(1,3-dioxaindan-5-yl)propanoate is unique due to its specific combination of functional groups and ring structure.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 3-amino-2-(1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C11H13NO4/c1-14-11(13)8(5-12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8H,5-6,12H2,1H3 |
InChI Key |
RPLMQSOTVOMIND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13597992.png)




